Cas no 1170523-66-6 (1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one)

1-{3-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a piperidine moiety and a benzodioxolyl substituent. This structure imparts potential biological activity, making it of interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring is known for its stability and versatility in interacting with biological targets, while the benzodioxolyl group may enhance binding affinity. The piperidine scaffold contributes to improved pharmacokinetic properties. This compound is suitable for research applications, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic accessibility and structural features make it a valuable intermediate for further derivatization.
1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one structure
1170523-66-6 structure
Product name:1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one
CAS No:1170523-66-6
MF:C16H17N3O4
Molecular Weight:315.323883771896
CID:6263465
PubChem ID:44067711

1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one
    • AKOS024510797
    • F5490-0101
    • 1170523-66-6
    • 1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
    • 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
    • 1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
    • インチ: 1S/C16H17N3O4/c1-10(20)19-6-2-3-12(8-19)16-18-17-15(23-16)11-4-5-13-14(7-11)22-9-21-13/h4-5,7,12H,2-3,6,8-9H2,1H3
    • InChIKey: PYDZFGWJAOXBDC-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C3C(=C2)OCO3)=NN=C1C1CN(C(C)=O)CCC1

計算された属性

  • 精确分子量: 315.12190603g/mol
  • 同位素质量: 315.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 449
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.7Ų
  • XLogP3: 1.3

1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5490-0101-1mg
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
1mg
$54.0 2023-09-10
Life Chemicals
F5490-0101-3mg
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
3mg
$63.0 2023-09-10
Life Chemicals
F5490-0101-10mg
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
10mg
$79.0 2023-09-10
Life Chemicals
F5490-0101-25mg
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
25mg
$109.0 2023-09-10
Life Chemicals
F5490-0101-2μmol
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
2μmol
$57.0 2023-09-10
Life Chemicals
F5490-0101-15mg
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
15mg
$89.0 2023-09-10
Life Chemicals
F5490-0101-4mg
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
4mg
$66.0 2023-09-10
Life Chemicals
F5490-0101-50mg
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
50mg
$160.0 2023-09-10
Life Chemicals
F5490-0101-40mg
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
40mg
$140.0 2023-09-10
Life Chemicals
F5490-0101-5μmol
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
1170523-66-6
5μmol
$63.0 2023-09-10

1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one 関連文献

1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-oneに関する追加情報

Comprehensive Overview of 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one (CAS No. 1170523-66-6)

The compound 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one, identified by its CAS No. 1170523-66-6, is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzodioxole moiety linked to an oxadiazole ring via a piperidine scaffold, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting neurological disorders, inflammatory diseases, and metabolic syndromes, which are among the most searched health topics in recent years.

One of the key reasons for the growing interest in CAS No. 1170523-66-6 is its structural similarity to other bioactive compounds known for their enzyme inhibition properties. For instance, the oxadiazole ring is a common pharmacophore found in molecules that interact with G-protein-coupled receptors (GPCRs), a hot topic in modern drug design. This has led to increased searches for "oxadiazole derivatives in drug discovery" and "GPCR-targeting compounds" across academic and industry databases. The presence of the benzodioxole group further enhances its potential, as this moiety is often associated with antioxidant and neuroprotective effects, aligning with the rising demand for neurodegenerative disease treatments.

From a synthetic chemistry perspective, 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one exemplifies the convergence of heterocyclic chemistry and medicinal chemistry. Its synthesis typically involves multi-step reactions, including cyclization and N-acylation, which are frequently searched by organic chemists. The compound's piperidine core is particularly noteworthy, as piperidine derivatives are widely explored for their bioavailability and blood-brain barrier permeability—critical factors in CNS drug development, another trending topic in pharmaceutical forums.

In addition to its pharmacological potential, CAS No. 1170523-66-6 has also piqued interest in computational chemistry and molecular modeling. Researchers are leveraging AI-driven drug discovery tools to predict its binding affinities and optimize its structure, a trend reflected in the surge of searches for "machine learning in compound optimization." The compound's logP and polar surface area values, which influence its drug-likeness, are also frequently analyzed parameters in these studies.

Despite its promise, challenges remain in the large-scale synthesis and toxicological profiling of 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one. These aspects are critical for its transition from preclinical research to clinical trials, a process that dominates discussions in translational medicine circles. As the scientific community continues to explore its applications, this compound stands as a testament to the evolving landscape of small-molecule therapeutics and the interdisciplinary efforts driving modern biomedical innovation.

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